RCB-02-4-8

mRNA delivery Pulmonary transfection Lipid nanoparticles

RCB-02-4-8 is an ionizable cationic lipid engineered for pulmonary mRNA and CRISPR-Cas9 delivery. It achieves ~100-fold higher lung protein expression versus MC3 LNPs, with rapid biodegradation (<30% lung retention at 48h) enabling repeat dosing. Validated for functional genomic screening and gene editing in lung epithelium (7.2-17% editing efficiency). Ideal for inhalable therapies targeting cystic fibrosis or surfactant deficiencies. Procure this pulmonary-optimized benchmark lipid to ensure physiologically relevant expression and reproducibility in your pulmonary delivery studies.

Molecular Formula C68H120N2O10
Molecular Weight 1125.7 g/mol
Cat. No. B11930387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRCB-02-4-8
Molecular FormulaC68H120N2O10
Molecular Weight1125.7 g/mol
Structural Identifiers
SMILESCCCCCCC#CCOC(=O)OC(CCCCCC)CC=CCCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCCC=CCC(CCCCCC)OC(=O)OCC#CCCCCCC)CCN(CC)CC
InChIInChI=1S/C68H120N2O10/c1-7-13-17-21-31-39-47-61-77-67(73)79-63(49-41-19-15-9-3)51-43-35-29-25-23-27-33-37-45-59-75-65(71)53-55-70(58-57-69(11-5)12-6)56-54-66(72)76-60-46-38-34-28-24-26-30-36-44-52-64(50-42-20-16-10-4)80-68(74)78-62-48-40-32-22-18-14-8-2/h35-36,43-44,63-64H,7-34,37-38,41-42,45-46,49-62H2,1-6H3/b43-35-,44-36-
InChIKeyZPIXBWGMGBPXDA-ZWHQLJQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RCB-02-4-8 (RCB-4-8): A Biodegradable Ionizable Cationic Lipid for Pulmonary mRNA-LNP Formulation


RCB-02-4-8 (also designated RCB-4-8; CAS 2941228-91-5; molecular formula C68H120N2O10; molecular weight 1125.7) is a synthetic ionizable cationic lipid. It is designed for formulating lipid nanoparticles (LNPs) to encapsulate and deliver messenger RNA (mRNA) payloads. This compound features a tertiary amine headgroup and alkyne-containing lipid tails, and it incorporates hydrolyzable ester and carbonate bonds that confer biodegradability [1]. Unlike permanently cationic lipids, RCB-02-4-8 is engineered to become protonated in acidic environments, facilitating endosomal escape, while remaining neutral at physiological pH to minimize non-specific toxicity .

RCB-02-4-8: Why In-Class Ionizable Lipids Cannot Be Interchanged for Pulmonary mRNA Delivery


While numerous ionizable cationic lipids exist for LNP-based mRNA delivery, the vast majority are optimized for hepatic tropism following intravenous administration [1]. Substituting a liver-optimized lipid (such as DLin-MC3-DMA) with RCB-02-4-8 in a pulmonary application is not functionally equivalent due to profound differences in organ tropism, transfection efficiency, and biodegradation kinetics. Empirical evidence demonstrates that the choice of ionizable lipid dictates not only the magnitude of protein expression in the target tissue but also the residence time and potential immunogenicity of the delivery vehicle within the lung [2]. The following quantitative evidence establishes that RCB-02-4-8 offers a verifiable and meaningful differentiation for scientific procurement when pulmonary delivery is the primary experimental objective.

Quantitative Differentiation of RCB-02-4-8: Comparative Evidence vs. MC3 and Class Benchmarks


Pulmonary Transfection Efficiency: RCB-02-4-8 LNP Delivers ~100-Fold Higher Lung Expression vs. FDA-Approved MC3 LNP

In head-to-head in vivo murine studies utilizing intratracheal administration, LNPs formulated with RCB-02-4-8 exhibited a significant enhancement in pulmonary mRNA delivery compared to the clinically benchmarked ionizable lipid DLin-MC3-DMA (MC3). RCB-02-4-8 LNP achieved a luminescence signal approximately 100 times greater than MC3 LNP at an equivalent mRNA dose, establishing a clear, quantitative superiority in lung-specific transfection [1].

mRNA delivery Pulmonary transfection Lipid nanoparticles

Pulmonary Biodegradation and Retention: RCB-02-4-8 LNPs Demonstrate Enhanced Clearance vs. Conventional Lipids

The hydrolyzable ester and carbonate linkages engineered into RCB-02-4-8 result in rapid pulmonary clearance, a critical parameter for repeat-dosing regimens. Quantitative analysis reveals that 48 hours post-administration, less than 30% of the RCB-02-4-8 LNP remains in the lung tissue. In stark contrast, conventional FDA-approved LNPs exhibit pulmonary retention exceeding 90% at the same time point [1].

Lipid Nanoparticle Safety In Vivo Clearance Repeat Dosing

LNP Physicochemical Specification: RCB-02-4-8 Yields Optimal Particle Size and mRNA Encapsulation Efficiency

When formulated under standard microfluidic conditions, RCB-02-4-8 LNPs achieve an optimal mean particle diameter of 85.7 nm with a narrow polydispersity index (PDI) of 0.11, and demonstrate an mRNA encapsulation efficiency exceeding 87% [1]. These specifications provide a verifiable quality control benchmark for end-users to validate successful LNP assembly in their own laboratories.

LNP Formulation Quality Control Nanoparticle Characterization

In Vivo Pulmonary Gene Editing Efficiency: Quantitative tdTomato Activation in Lung Tissue

RCB-02-4-8 LNPs enable functional in vivo genome editing in the lung following intratracheal delivery of CRISPR-Cas9 components. In Ai9 reporter mice, co-delivery of Cas9 mRNA and sgRNA targeting the tdTomato locus resulted in successful gene editing, with quantitative analysis showing 7.2% tdTomato-positive lung cells after a single treatment and 17% when combined with AAV-delivered sgRNA [1].

CRISPR-Cas9 Gene editing Pulmonary therapeutics

RCB-02-4-8: Evidence-Based Application Scenarios in Pulmonary mRNA and CRISPR Research


Pulmonary Gene Therapy for Congenital Lung Diseases (e.g., Cystic Fibrosis)

Researchers aiming to develop inhalable mRNA or gene-editing therapies for cystic fibrosis or surfactant protein deficiencies should prioritize RCB-02-4-8. The quantitative evidence of ~100-fold higher lung expression [1] ensures that therapeutic protein levels reach physiologically relevant concentrations. Furthermore, the rapid biodegradation profile (< 30% lung retention at 48 hours) supports the repeat-dosing regimens essential for chronic disease management [2].

In Vivo Pulmonary CRISPR-Cas9 Genome Editing Studies

For scientists seeking to perform functional genomic screens or correct genetic mutations directly in the lung epithelium, RCB-02-4-8 LNPs provide a validated platform. The data confirms successful delivery of large Cas9 mRNA cargo, yielding 7.2% to 17% targeted editing of lung cells in vivo [3]. This benchmark allows researchers to reliably reproduce and build upon published pulmonary editing protocols without the confounding variables introduced by liver-tropic lipids like MC3.

Preclinical Development of Inhaled mRNA Vaccines and Immunotherapeutics

For industrial and academic groups developing mucosal vaccines or localized immunotherapies for respiratory pathogens or lung cancer, RCB-02-4-8 offers a clear procurement advantage. The quantitative superiority over MC3 in the lung [4] translates to higher antigen expression in the target respiratory tissue, which can potentiate mucosal immunity. The defined formulation specifications (85.7 nm, PDI 0.11, >87% encapsulation) provide robust quality control metrics suitable for IND-enabling studies .

Functional Validation of Novel Ionizable Lipid Analogs in Pulmonary Delivery

For lipid chemistry and LNP engineering groups synthesizing new analogs, RCB-02-4-8 serves as an essential positive control and performance benchmark. Procurement of this compound is necessary to establish a 'gold standard' reference point when screening novel libraries for pulmonary tropism. The 100-fold increase over MC3 provides a high dynamic range for comparative assays, enabling precise quantification of whether new lipid designs achieve incremental improvements or fall short of the state-of-the-art [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RCB-02-4-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.